molecular formula C11H10O6 B1605348 3,4-Diacetoxybenzoic acid CAS No. 58534-64-8

3,4-Diacetoxybenzoic acid

Cat. No.: B1605348
CAS No.: 58534-64-8
M. Wt: 238.19 g/mol
InChI Key: FJVSTYFZOUSZCS-UHFFFAOYSA-N
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Description

3,4-Diacetoxybenzoic acid is an organic compound with the molecular formula C11H10O6. It is a derivative of benzoic acid, where the hydroxyl groups at positions 3 and 4 are acetylated. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

3,4-Diacetoxybenzoic acid interacts with various enzymes and proteins in biochemical reactions. It has been found to have potent inhibitory activity against lipoxygenase , an enzyme that plays a crucial role in the production of leukotrienes and other lipid compounds in the human body. The nature of these interactions involves the compound binding to the active site of the enzyme, thereby inhibiting its function .

Cellular Effects

Given its inhibitory activity against lipoxygenase , it can be inferred that this compound may influence cell function by affecting lipid metabolism pathways

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with lipoxygenase . By binding to the active site of this enzyme, this compound inhibits the enzyme’s function, thereby affecting the production of leukotrienes and other lipid compounds. This can lead to changes in gene expression and cellular metabolism.

Metabolic Pathways

Given its inhibitory activity against lipoxygenase , it can be inferred that this compound may be involved in lipid metabolism pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Diacetoxybenzoic acid can be synthesized from protocatechuic acid (3,4-dihydroxybenzoic acid) through acetylation. The typical procedure involves dissolving protocatechuic acid in pyridine and adding acetic anhydride dropwise at 0°C. The mixture is stirred in an ice bath for 2 hours and then poured into ice water to precipitate the product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis from protocatechuic acid and acetic anhydride is scalable and can be adapted for larger-scale production.

Chemical Reactions Analysis

Types of Reactions: 3,4-Diacetoxybenzoic acid undergoes various chemical reactions, including:

    Hydrolysis: The acetoxy groups can be hydrolyzed to yield protocatechuic acid.

    Esterification: It can form esters with alcohols under acidic conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary.

Common Reagents and Conditions:

    Hydrolysis: Typically performed in the presence of a strong acid or base.

    Esterification: Requires an acid catalyst such as sulfuric acid.

    Oxidation and Reduction: Conditions depend on the desired transformation and the specific reagents used.

Major Products:

    Hydrolysis: Yields protocatechuic acid.

    Esterification: Produces various esters depending on the alcohol used.

    Oxidation and Reduction: Products vary based on the specific reaction conditions.

Scientific Research Applications

3,4-Diacetoxybenzoic acid is utilized in several scientific research areas:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the context of its antioxidant and anti-inflammatory properties.

    Industry: Employed in the synthesis of other chemical compounds and materials.

Comparison with Similar Compounds

    Protocatechuic Acid: The parent compound of 3,4-Diacetoxybenzoic acid, known for its antioxidant properties.

    3,4-Dihydroxybenzoic Acid: Another derivative of benzoic acid with hydroxyl groups at positions 3 and 4.

    3,4-Diacetoxybenzaldehyde: A related compound with an aldehyde group instead of a carboxylic acid group.

Uniqueness: this compound is unique due to its acetoxy groups, which can be hydrolyzed to release protocatechuic acid. This property makes it a valuable intermediate in organic synthesis and a potential prodrug for delivering protocatechuic acid in biological systems .

Properties

IUPAC Name

3,4-diacetyloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O6/c1-6(12)16-9-4-3-8(11(14)15)5-10(9)17-7(2)13/h3-5H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVSTYFZOUSZCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C(=O)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00207254
Record name Benzoic acid, 3,4-bis(acetyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00207254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58534-64-8, 58543-13-8
Record name 3,4-Bis(acetyloxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58534-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3,4-bis(acetyloxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058534648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tachistin
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058543138
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3,4-bis(acetyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00207254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-diacetoxybenzoic acid
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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